molecular formula C11H6Cl2N2 B1201777 7,8-Dichloropyrido[1,2-a]benzimidazole

7,8-Dichloropyrido[1,2-a]benzimidazole

Cat. No.: B1201777
M. Wt: 237.08 g/mol
InChI Key: KGOQVKQJXJLTDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,8-Dichloropyrido[1,2-a]benzimidazole is a tricyclic, fused heterocyclic system of significant interest in organic and medicinal chemistry research. This compound features a planar, conjugated aromatic structure formed by the fusion of pyridine and benzimidazole rings, and is synthetically accessible from reactions involving chloranil and aminoazines . The presence of two chlorine atoms on the benzimidazole segment is a key structural feature, as halogenation is a common strategy to modulate a molecule's properties; these chlorine atoms can influence the compound's lipophilicity, electronic distribution, and metabolic stability, which is valuable for probing structure-activity relationships . The pyrido[1,2-a]benzimidazole (PBI) core is a privileged scaffold in materials science and drug discovery. In materials research, such conjugated systems are investigated for their potential application in the development of organic electronic materials and as redox-active components in organic batteries . In a medicinal chemistry context, derivatives based on the PBI core have been extensively studied for a range of biological activities, including antineoplastic (anticancer), antimalarial, and antischistosomal properties . As such, this compound serves as a versatile and high-value chemical building block for researchers developing novel functional materials or exploring new pharmacologically active agents. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H6Cl2N2

Molecular Weight

237.08 g/mol

IUPAC Name

7,8-dichloropyrido[1,2-a]benzimidazole

InChI

InChI=1S/C11H6Cl2N2/c12-7-5-9-10(6-8(7)13)15-4-2-1-3-11(15)14-9/h1-6H

InChI Key

KGOQVKQJXJLTDN-UHFFFAOYSA-N

SMILES

C1=CC2=NC3=CC(=C(C=C3N2C=C1)Cl)Cl

Canonical SMILES

C1=CC2=NC3=CC(=C(C=C3N2C=C1)Cl)Cl

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways Involving 7,8 Dichloropyrido 1,2 a Benzimidazole

Advanced Synthetic Strategies for the Pyrido[1,2-a]benzimidazole (B3050246) Core

The construction of the fused heterocyclic system of pyrido[1,2-a]benzimidazole is approached through several advanced synthetic methodologies. These strategies include building the ring system from separate components via cyclocondensation, forming key rings through intramolecular cyclization, and employing elegant tandem reaction sequences.

Cyclocondensation Approaches

Cyclocondensation reactions are a cornerstone for the synthesis of benzimidazole (B57391) derivatives, involving the joining of two or more molecules to form the heterocyclic core in a single step. One efficient, metal-free procedure for preparing the pyrido[1,2-a]benzimidazole scaffold involves the reaction of 2-aminopyridines with cyclohexanones. rsc.org In this approach, the non-aromatic cyclohexanone serves as the source for the benzene (B151609) ring component through a dehydrogenation-aromatization process, with molecular oxygen acting as a green oxidant. rsc.org

Another prominent cyclocondensation strategy is the multicomponent reaction. Polysubstituted pyrido[1,2-a]benzimidazole derivatives can be produced in a one-pot, four-component reaction involving a pyridine (B92270), chloroacetonitrile, malononitrile, and an aromatic aldehyde in refluxing acetonitrile. nih.gov The proposed mechanism for this novel reaction involves the initial formation of a polysubstituted benzene ring, which then undergoes a substitution and annulation reaction with the pyridine to form the final fused structure. nih.gov

The versatility of cyclocondensation is also demonstrated in the synthesis of related fused systems, such as pyrimido[1,2-a]benzimidazoles, where 2-aminobenzimidazole is reacted with β-enamino diketones or β-keto esters. nih.gov These methods highlight the general principle of condensing an amino-functionalized heterocycle with a bifunctional carbonyl compound to construct the fused ring system.

Intramolecular Cyclization Reactions

Intramolecular cyclization offers a powerful method for forming the pyrido[1,2-a]benzimidazole core, often employing transition-metal catalysis to activate otherwise inert C-H bonds. Cobalt(III)-catalyzed C-H activation and vinylene transfer using vinylene carbonate has been successfully applied to imidazo[1,2-a]pyridines to synthesize pyrido[1,2-a]benzimidazole derivatives in good yields. researchgate.net Similarly, ruthenium-catalyzed C-H bond activation and tandem cyclization of 2-arylimidazo[1,2-a]pyridines with iodonium ylides provides another efficient route to this scaffold under simple conditions. researchgate.net These methods represent modern, atom-economical approaches that construct the benzene portion of the molecule onto a pre-existing imidazo[1,2-a]pyridine core through directed C-H functionalization. researchgate.net

Tandem Reaction Sequences in Dihydropyridino[1,2-a]benzimidazole Formation

A more complex domino protocol for related N-fused heterocycles involves a five-component cascade reaction. rsc.org This sequence includes key steps such as N,N-acetal formation, Knoevenagel condensation, a Michael reaction, imine-enamine tautomerization, and a final N-cyclization, showcasing the power of tandem sequences in rapidly building molecular complexity from simple, readily available starting materials. rsc.org

Preparation of 7,8-Dichloropyrido[1,2-a]benzimidazole and Its Analogues

The synthesis of the specific target compound and its close analogues relies on key precursors and specific reaction pathways designed to introduce the desired chlorine substituents onto the benzimidazole portion of the molecule.

Synthesis from Chloranil and Aminoazines

A direct and effective method for synthesizing the chlorinated core structure involves the reaction of chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone) with various 2-amino(di)azines. isc.ac This reaction proceeds without the need for a catalyst or activation to produce novel 6,7-dichloropyrido[1,2-a]benzimidazole-8,9-dione derivatives and their analogues. isc.ac The reaction mechanism involves nucleophilic attack of the aminoazine on the chloranil, followed by cyclization and elimination to form the fused heterocyclic quinone system. The resulting product is a dione, which is a direct precursor to the fully aromatic this compound system upon subsequent reduction/aromatization. The numbering of the product as "6,7-dichloro" refers to the positions on the dione structure, which corresponds to the 7,8-positions in the parent aromatic heterocycle.

Precursors and Starting Materials in Synthetic Routes

The synthesis of this compound and its core scaffold relies on a set of key starting materials. The specific route to the dichlorinated dione precursor explicitly uses Chloranil and 2-Aminoazines , with 2-Aminopyridine being the fundamental aminoazine for the parent pyrido[1,2-a]benzimidazole structure.

General synthetic strategies for the core pyrido[1,2-a]benzimidazole scaffold utilize a broader range of precursors, as detailed in the advanced synthetic strategies (Section 2.1). These include:

Substituted 2-Aminopyridines: The foundational building block containing the pre-formed pyridine ring.

Cyclohexanones: Serve as a latent source of the benzene ring in certain cyclocondensation reactions. rsc.org

Aldehydes and Malononitrile: Key components in multicomponent reactions for building the substituted benzene ring. nih.goviosrjournals.org

o-Phenylenediamines (OPDA): While not directly used for the pyridine fusion, they are the classical and fundamental starting materials for the benzimidazole portion of the molecule in many other synthetic contexts. chemrxiv.orgchemrxiv.orgnih.gov

The selection of specific precursors is dictated by the chosen synthetic route and the desired substitution pattern on the final molecule.

Table of Synthetic Precursors and Resulting Scaffolds

Precursor 1Precursor 2Other Key ReagentsResulting Core ScaffoldSynthetic Approach
Chloranil2-Aminopyridine-6,7-Dichloropyrido[1,2-a]benzimidazole-8,9-dioneCyclocondensation
2-AminopyridineCyclohexanoneO₂Pyrido[1,2-a]benzimidazoleCyclocondensation/Aromatization
PyridineAromatic AldehydeChloroacetonitrile, MalononitrileSubstituted Pyrido[1,2-a]benzimidazoleMulticomponent Reaction
2-Arylimidazo[1,2-a]pyridineVinylene CarbonateCobalt(III) catalystPyrido[1,2-a]benzimidazoleIntramolecular C-H Activation/Cyclization

Nucleophilic Substitution Reactions on the Dichloropyrido[1,2-a]benzimidazole Framework

The presence of chloro substituents on the pyrido[1,2-a]benzimidazole ring system, particularly in its quinone derivatives like 6,7-dichloropyrido[1,2-a]benzimidazole-8,9-dione, activates the molecule for nucleophilic substitution reactions. isc.ac These reactions provide a powerful tool for the functionalization of the heterocyclic core.

Selective Nucleophilic Substitution at C(6)

Research has demonstrated that in 6,7-dichloropyrido[1,2-a]benzimidazole-8,9-dione, the chlorine atom at the C(6) position is particularly susceptible to nucleophilic attack. nih.govresearchgate.net This selectivity allows for the regioselective introduction of various functional groups. The reaction of 6,7-dichloropyrido[1,2-a]benzimidazole-8,9-dione with different nucleophiles proceeds via a one-step nucleophilic substitution, providing a straightforward method for creating new derivatives. nih.gov

Reactions with Amine and Amino Alcohol Derivatives

The dichloropyrido[1,2-a]benzimidazole framework readily reacts with primary amines and amino alcohols. nih.gov Specifically, 6,7-dichloropyrido[1,2-a]benzimidazole-8,9-dione reacts with various amines, aminoethanols, and elongated amino alcohol analogs to form C-N bonds, yielding 6-amino-substituted derivatives. nih.govacs.org

The reaction involves dissolving the dichlorinated starting material in a solvent like dichloromethane (DCM), followed by the addition of the amine or amino alcohol. nih.gov The resulting products can be isolated and purified through filtration and recrystallization. nih.gov

Table 1: Examples of Nucleophilic Substitution with Amines and Amino Alcohols

Starting Material Nucleophile Product Yield Reference
6,7-Dichloropyrido[1,2-a]benzimidazole-8,9-dione Aminoethanol 7-Chloro-6-((2-hydroxyethyl)amino)benzo nih.govnih.govimidazo[1,2-a]pyridine-8,9-dione Not specified nih.gov

This table is generated based on data available in the text. Detailed yields for all reactions were not consistently provided in the source materials.

Derivatization with Benzohydrazides Leading to α-Hydroxy-p-Quinone Imine Formation

A notable transformation occurs when 6,7-dichloropyrido[1,2-a]benzimidazole-8,9-diones react with various benzohydrazides. nih.govresearchgate.net The reaction proceeds through an initial nucleophilic substitution at the C(6) position, which is then followed by an isomerization process. nih.govresearchgate.net This sequence leads to the formation of functionalized α-hydroxy-p-quinone imine derivatives. nih.govresearchgate.netresearchgate.net These products incorporate a benzimidazole core fused with an α-hydroxy-p-quinone imine that contains a benzamide fragment. nih.govresearchgate.net

The synthesis is typically carried out by reacting the dichlorinated quinone with two equivalents of the substituted benzohydrazide in the presence of a base like triethylamine. nih.gov

Table 2: Synthesis of α-Hydroxy-p-Quinone Imine Derivatives

Benzohydrazide Substituent Product Yield Reference
4-Nitro 7-Chloro-9-hydroxy-8-imino-6-((2-(4-nitrobenzoyl)hydrazinyl)benzo nih.govnih.govimidazo[1,2-a]pyridin-5(8H)-one 52% nih.gov

This table is generated based on data available in the text. Detailed yields for all reactions were not consistently provided in the source materials.

Catalytic Approaches in Pyrido[1,2-a]benzimidazole Synthesis

The construction of the fundamental pyrido[1,2-a]benzimidazole skeleton has been a subject of significant interest, leading to the development of various catalytic methods. These approaches offer efficient pathways to the core structure and its derivatives. thieme-connect.comthieme-connect.com

Transition Metal-Catalyzed Methods

Transition-metal catalysis is a prominent strategy for synthesizing pyrido[1,2-a]benzimidazoles. thieme-connect.comthieme-connect.com These methods often involve C-H bond activation and annulation reactions. For instance, ruthenium(II)-catalyzed C-H/C-H (4+2) annulation of 2-arylimidazo[1,2-a]pyridines with vinylene carbonate has been described as a one-pot cascade strategy to produce fused polyheterocycles, including the naphtho[1′,2′:4,5]imidazo[1,2-a]pyridine core. researchgate.net Another approach utilizes a ruthenium-catalyzed C-H bond activation and tandem cyclization of 2-arylimidazo[1,2-a]pyridines with iodonium ylides to yield pyrido[1,2-a]benzimidazole derivatives in good yields. researchgate.net Cobalt(III)-catalyzed C-H activation has also been employed for the synthesis of these derivatives from imidazo[1,2-a]pyridines. researchgate.net

Table 3: Overview of Transition Metal-Catalyzed Syntheses

Catalyst Family Reaction Type Substrates Key Feature Reference
Ruthenium(II) C-H/C-H (4+2) annulation 2-arylimidazo[1,2-a]pyridines, vinylene carbonate One-pot cascade strategy researchgate.net
Ruthenium C-H bond activation/tandem cyclization 2-arylimidazo[1,2-a]pyridines, iodonium ylides Simple and easy-to-operate conditions researchgate.net

This table provides a summary of catalytic approaches based on the source material.

Lewis Acid-Catalyzed Cyclizations

Lewis acids are effective catalysts for constructing heterocyclic systems, including those related to the pyrido[1,2-a]benzimidazole framework. nih.gov For example, the synthesis of pyrimido[1,2-a]benzimidazole (B3050247) derivatives has been achieved through a chemoselective reaction of 2-aminobenzimidazoles with 3-ethoxycyclobutanones, catalyzed by the Lewis acid BF₃·Et₂O. nih.gov While this example illustrates the synthesis of a closely related pyrimido-fused system, the principle of Lewis acid-catalyzed cyclization is broadly applicable in heterocyclic chemistry. nih.gov The use of Lewis acids like Er(OTf)₃ has been reported for the efficient, solvent-free synthesis of 1,2-disubstituted benzimidazoles, highlighting the utility of these catalysts in forming the core imidazole (B134444) ring under mild conditions. nih.gov The cyclization step in benzimidazole synthesis is known to be acid-catalyzed, contrasting with other steps that may require basic conditions. rsc.org

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a significant tool in medicinal chemistry for the rapid and efficient production of heterocyclic compounds, including the pyrido[1,2-a]benzimidazole scaffold. This technology offers several advantages over conventional heating methods, such as dramatically reduced reaction times, increased product yields, and often cleaner reaction profiles with higher purity products. nih.gov The principles of microwave chemistry involve the direct heating of polar molecules and ions through the interaction of their dipoles with a high-frequency electric field, leading to more uniform and efficient heating compared to traditional oil baths or hot plates.

The synthesis of pyrido[1,2-a]benzimidazole derivatives can be achieved through multi-component cyclocondensation reactions under microwave irradiation. researchgate.net These protocols often utilize a base catalyst, such as sodium hydroxide, and can be performed in a shorter time frame than conventional methods. researchgate.net For instance, the general synthesis of pyrido[1,2-a]benzimidazole derivatives has been reported via a base-catalyzed microwave-assisted multi-component cyclocondensation reaction, which allows for the generation of desired products in good yields within a very short time. researchgate.net While specific protocols for this compound are not extensively detailed in the provided search results, the general methodologies for related structures are well-established.

The application of microwave irradiation is particularly beneficial in the construction of the fused heterocyclic system of pyrimido[1,2-a]benzimidazoles, a related class of compounds. Methodologies have been developed for the synthesis of a wide range of these derivatives through the cyclocondensation of β-keto esters with 2-aminobenzimidazole, achieving high yields in as little as three minutes. nih.gov The optimization of such syntheses has shown that the use of dimethylformamide (DMF) as a solvent in the presence of triethylamine (Et3N) and magnesium sulfate (MgSO4) under microwave irradiation can be optimal. nih.gov

The table below illustrates typical parameters for microwave-assisted synthesis of related benzimidazole and pyrido[1,2-a]benzimidazole derivatives, showcasing the efficiency of this methodology.

ReactantsCatalyst/SolventMicrowave Power (W)Time (min)Yield (%)Reference
N-phenyl-o-phenylenediamine, BenzaldehydeEr(OTf)3 (1 mol%)Not Specified5-1086-99 nih.gov
2-Aminobenzimidazole, β-Keto estersNot SpecifiedNot Specified374-94 nih.gov
2-Aminobenzimidazole, β-Bromo-α,β-unsaturated aldehydesEt3N, MgSO4/DMFNot SpecifiedNot SpecifiedGood nih.gov
2-Acetyl benzimidazoles, Substituted aldehydesMethanol/Potassium hydroxide3000.5-2Good

Exploration of Novel Chemical Transformations and Functionalization

The functionalization of the benzimidazole scaffold is a key area of research aimed at diversifying the chemical space and exploring structure-activity relationships for various therapeutic applications. nih.gov While specific novel chemical transformations for this compound are not detailed in the provided results, the general strategies for functionalizing the broader benzimidazole and pyrido[1,2-a]benzimidazole systems are well-documented and applicable.

Catalytic intermolecular functionalization represents a contemporary approach for the selective modification of the benzimidazole core. researchgate.net Direct C-H activation is a predominant strategy for functionalization at the C-2 position, which is situated between the two nitrogen atoms. researchgate.net This can be achieved using various transition metal catalysts, including palladium, rhodium, and nickel. researchgate.net For other positions on the benzimidazole ring, a common strategy involves a halogenation/coupling sequence to ensure selectivity. researchgate.net

The development of novel derivatives often involves the introduction of various substituents to modulate the compound's properties. For instance, the synthesis of novel benzimidazole derivatives can be achieved by condensing a substituted benzimidazole with different aldehydes and amides. researchgate.net Furthermore, the pyrido[1,2-a]benzimidazole scaffold itself is recognized for its significant biological activities, and its derivatives are of considerable interest in medicinal chemistry. researchgate.net

The exploration of novel transformations can also lead to the creation of hybrid molecules, where the benzimidazole moiety is combined with other pharmacophores to potentially enhance therapeutic efficacy or overcome drug resistance. researchgate.net An example of this approach is the synthesis of 7-chloro-4-aminoquinoline-benzimidazole hybrids.

The following table summarizes some general approaches to the functionalization of the benzimidazole scaffold that could be applied to this compound.

Functionalization StrategyPositionReagents/CatalystsResulting DerivativesReference
C-H ActivationC-2Palladium, Rhodium, Nickel catalystsC-2 substituted benzimidazoles researchgate.net
Halogenation/Cross-CouplingVariousHalogenating agents followed by coupling partnersVariously substituted benzimidazoles researchgate.net
Condensation ReactionN/AAldehydes, AmidesNovel benzimidazole derivatives with diverse substituents researchgate.net
Hybrid Molecule SynthesisN/ALinkage to other pharmacophoresHybrid compounds with potentially enhanced activity

Structural Characterization and Advanced Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 7,8-Dichloropyrido[1,2-a]benzimidazole, a complete NMR analysis would involve ¹H NMR, ¹³C NMR, and various two-dimensional techniques.

Proton NMR (¹H NMR) for Structural Elucidation and Dynamic Processes

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the pyridine (B92270) and benzene (B151609) rings. Based on studies of related pyrido[1,2-a]benzimidazole (B3050246) derivatives, the chemical shifts of these protons are influenced by the electron-withdrawing effects of the nitrogen atom and the chlorine substituents.

A systematic study of various pyrido[1,2-a]benzimidazole derivatives has shown that the proton at the H-1 position typically appears at the lowest field due to the deshielding effect of the adjacent nitrogen atom. The protons on the benzene ring will also be influenced by the two chlorine atoms at positions 7 and 8. The expected signals would likely appear as singlets or doublets, with coupling constants typical for aromatic systems.

Dynamic processes, such as restricted rotation or tautomerism, if present, could lead to broadening of signals or the appearance of multiple sets of signals in the ¹H NMR spectrum.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
H-18.5 - 9.0d
H-27.0 - 7.5t
H-37.5 - 8.0t
H-47.8 - 8.3d
H-67.4 - 7.8s
H-97.9 - 8.4s

Note: These are predicted values based on analogous compounds and are subject to experimental verification.

Two-Dimensional NMR Techniques (NOESY, EXSY) for Conformational and Exchange Studies

To unambiguously assign the proton signals and to study the spatial relationships between protons, two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) would be employed. NOESY experiments reveal through-space interactions between protons, which is crucial for confirming the regiochemistry and conformation of the molecule. For instance, a NOESY correlation between H-9 and H-1 would confirm their proximity.

Exchange Spectroscopy (EXSY) would be valuable for investigating any dynamic exchange processes, such as tautomerism or slow rotation around bonds, by detecting chemical exchange between different proton environments.

Carbon-13 NMR (¹³C NMR)

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. The carbons bearing the chlorine atoms (C-7 and C-8) and the carbons adjacent to the nitrogen atoms would exhibit characteristic downfield shifts.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C-1115 - 120
C-2120 - 125
C-3110 - 115
C-4125 - 130
C-5a140 - 145
C-6120 - 125
C-7130 - 135
C-8128 - 133
C-9110 - 115
C-9a145 - 150
C-10a148 - 153

Note: These are predicted values based on analogous compounds and are subject to experimental verification.

Variable-Temperature (VT) NMR Spectroscopy for Conformational Dynamics

Variable-Temperature (VT) NMR studies would be instrumental in understanding the conformational dynamics of the molecule. By recording NMR spectra at different temperatures, it is possible to study processes like ring inversions or restricted rotations that might be occurring at different rates. For this compound, VT-NMR could help to determine the energy barriers for any conformational changes.

Vibrational Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. The FTIR spectrum of this compound is expected to show characteristic absorption bands for the C-H, C=C, and C=N bonds within the aromatic rings, as well as the C-Cl bonds.

Interactive Data Table: Predicted FTIR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H stretch3000 - 3100Medium
Aromatic C=C stretch1450 - 1600Medium to Strong
C=N stretch1610 - 1680Medium
C-Cl stretch600 - 800Strong

Note: These are predicted values and are subject to experimental verification.

Mass Spectrometry

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula. While specific experimental HRMS data for this compound is not detailed in the reviewed literature, the technique is routinely applied to confirm the structures of novel pyrido[1,2-a]benzimidazole derivatives. researchgate.net

For this compound, the molecular formula is C₁₁H₆Cl₂N₂. HRMS would be used to verify the calculated theoretical exact mass against the experimentally measured value. The presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes) results in a characteristic isotopic pattern (M, M+2, M+4) that further confirms the compound's identity.

Table 1: Theoretical HRMS Data for C₁₁H₆Cl₂N₂

Ion FormulaIsotope CompositionTheoretical m/zRelative Abundance (%)
[C₁₁H₆³⁵Cl₂N₂]⁺Most abundant isotopes247.9959100.0
[C₁₁H₆³⁵Cl³⁷ClN₂]⁺One ³⁷Cl isotope249.993065.0
[C₁₁H₆³⁷Cl₂N₂]⁺Two ³⁷Cl isotopes251.990010.6

This table presents the calculated theoretical values. An experimental HRMS measurement would aim to match these masses with high precision.

X-ray Crystallography for Solid-State Structural Analysis

Through single-crystal X-ray diffraction, the exact positions of each atom in the this compound molecule could be determined. Although a crystal structure for this specific compound has not been reported in the surveyed literature, analysis of related benzimidazole (B57391) and pyrido[1,2-a]benzimidazole structures allows for a reliable prediction of its molecular geometry. nih.govresearchgate.netrdd.edu.iq

The core structure consists of a fused tricyclic system. It is expected that the pyrido[1,2-a]benzimidazole ring system would be largely planar. The two chlorine atoms would be attached to the benzene portion of the benzimidazole core at positions 7 and 8. Key structural parameters that would be determined from a crystal structure are presented in the table below.

Table 2: Predicted Molecular Geometry Parameters for this compound

ParameterDescriptionExpected Value/Feature
C-Cl Bond LengthDistance between carbon and chlorine atoms~1.73 Å
C-N Bond LengthLength of bonds within the imidazole (B134444) and pyridine rings~1.32 - 1.39 Å
C-C Bond LengthLength of bonds within the aromatic rings~1.37 - 1.42 Å
PlanarityDihedral angles across the fused ring systemThe fused aromatic core is expected to be nearly planar.

These values are predictive and based on data from analogous structures. Experimental verification would require successful single-crystal X-ray diffraction analysis.

Crystal packing describes how individual molecules are arranged in the solid state. This arrangement is dictated by non-covalent intermolecular forces, which collectively form a supramolecular assembly. For this compound, several key interactions would be anticipated to govern its crystal packing.

π-π Stacking: The planar, electron-rich aromatic rings of the pyrido[1,2-a]benzimidazole core are highly susceptible to π-π stacking interactions, where parallel rings align to stabilize the crystal lattice.

Halogen Bonding: The chlorine substituents can act as halogen bond donors, interacting with electron-rich atoms (like the nitrogen atoms) on adjacent molecules.

These combined interactions create a stable, three-dimensional crystalline architecture.

The molecule of this compound is itself achiral as it possesses a plane of symmetry. However, achiral molecules can sometimes crystallize in one of the 65 chiral space groups, a phenomenon known as chiral crystallization or spontaneous resolution. In such cases, the bulk crystalline sample consists of a conglomerate of macroscopic crystals, each being enantiomerically pure (containing molecules in either a right-handed or left-handed helical arrangement).

Without an experimental crystal structure, it is unknown whether this compound crystallizes in a centrosymmetric (achiral) or a non-centrosymmetric (chiral) space group. The determination of the space group is a direct output of a single-crystal X-ray diffraction experiment.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing insights into its electronic structure. The absorption of light corresponds to the promotion of electrons from lower to higher energy orbitals.

The this compound molecule contains an extensive conjugated π-system, which acts as a chromophore. This system is expected to give rise to strong absorption bands in the ultraviolet region, corresponding primarily to π→π* electronic transitions. The exact position of the absorption maxima (λmax) can be influenced by the solvent polarity and the nature of substituents. The dichloro-substitution on the benzimidazole ring may cause a slight shift in the absorption bands compared to the unsubstituted parent compound.

While a specific spectrum for this compound is not available, data from related compounds illustrates the typical spectroscopic behavior for this class of heterocycles.

Table 3: Representative UV-Vis Absorption Data for Related Compounds

CompoundSolventAbsorption Maxima (λmax)Reference
Pyrido[1,2-a]benzimidazole DerivativesDichloromethane~250 nm, with other bands up to ~400 nm researchgate.net
BenzimidazoleNot Specified~243 nm, 274 nm, 279 nmGeneral Literature

This table provides context for the expected absorption region of this compound.

Investigation of Electronic Transitions and Protonation/Deprotonation Processes in Solution

Following a comprehensive search of available scientific literature, specific experimental data regarding the electronic transitions and protonation or deprotonation processes for the compound This compound could not be located. Consequently, the detailed research findings and specific data tables for this particular molecule cannot be provided.

However, to provide context within the broader class of pyrido[1,2-a]benzimidazole derivatives, general spectroscopic studies on related compounds are discussed. These studies utilize UV-Vis absorption and fluorescence spectroscopy to characterize the electronic properties and investigate their response to changes in environmental factors such as solvent polarity and pH.

Research on various pyrido[1,2-a]benzimidazole compounds reveals that they typically exhibit intrinsic fluorescence, a property that is advantageous for applications in cellular imaging without the need for external fluorescent tags. nih.gov The electronic transitions in these molecules are generally attributed to the extensive conjugation across their fused heterocyclic ring systems. nih.gov For instance, certain antimalarial pyrido[1,2-a]benzimidazoles have shown absorption maxima around 420 nm with corresponding fluorescence emission maxima near 480 nm. nih.gov These properties can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism, although in some derivatives, these shifts are reported to be small. nih.govbibliotekanauki.pl

The protonation and deprotonation equilibria, which are critical for understanding a compound's behavior in biological systems and for designing pH sensors, are also a key area of investigation for this class of compounds. The basicity of the pyrido[1,2-a]benzimidazole scaffold is influenced by the nature and position of its substituents. Studies on related, more complex systems like amino-substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles show that their transition from neutral to monocationic forms occurs at pH values between 3 and 5. mdpi.com In these related molecules, the protonation typically occurs at the imidazole imino nitrogen. mdpi.com The acid-base properties are crucial as they can significantly alter the spectroscopic response of the molecule. mdpi.com

While these findings illustrate the types of analyses performed on the pyrido[1,2-a]benzimidazole framework, it is important to reiterate that the specific absorption wavelengths, emission wavelengths, and pKa values are highly dependent on the precise substitution pattern of the molecule. Therefore, the values and behaviors reported for other derivatives cannot be directly extrapolated to this compound.

General Spectroscopic Data for Related Pyrido[1,2-a]benzimidazole Derivatives

The following table summarizes the types of spectroscopic data found for various related, but distinct, pyrido[1,2-a]benzimidazole compounds. This is for illustrative purposes only, as no specific data was found for this compound.

Compound Class/DerivativeAbsorption Maxima (λ_abs)Emission Maxima (λ_em)Solvent/ConditionsReference
Antimalarial Pyrido[1,2-a]benzimidazoles~420 nm~480 nmNot specified nih.gov
Amino-substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles330–520 nm~500 nmBuffered aqueous solutions mdpi.com
Phenylazo-substituted pyridyl-benzimidazolesNot specifiedNot specifiedMonitored by UV-Vis and 1H NMR for isomerization rsc.org

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are pivotal in elucidating the electronic nature of molecules. These methods allow for a detailed description of electron distribution and energy levels, which govern the chemical behavior of the compound.

Density Functional Theory (DFT) is a mainstay of computational quantum chemistry used to investigate the electronic structure of many-body systems. For derivatives of the benzimidazole (B57391) family, DFT calculations, often using the B3LYP functional with various basis sets like 6-31G** or 6-311G(d,p), are employed to optimize molecular geometries and predict vibrational frequencies and electronic properties. nih.govnih.govasianpubs.orgnih.gov These studies provide a foundational understanding of the molecule's stability and reactivity. For instance, in studies of similar 1,2-disubstituted benzimidazoles, DFT calculations have been used to analyze the molecular structure, which is then compared with experimental data from techniques like X-ray crystallography to validate the computational model. nih.govnih.gov The optimized geometry obtained from DFT serves as the basis for all further electronic property calculations. nih.gov

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. nih.govnih.gov The HOMO is the orbital from which an electron is most readily donated (nucleophilic character), while the LUMO is the orbital that most readily accepts an electron (electrophilic character). nih.gov The energies of these orbitals, denoted as EHOMO and ELUMO, are critical parameters. For related benzimidazole derivatives, EHOMO and ELUMO values have been calculated to predict their electronic and optical properties. nih.govresearchgate.net For example, in one study on a 1,2-disubstituted benzimidazole, the calculated EHOMO was -5.9043 eV and the ELUMO was -0.6482 eV. nih.gov The distribution of these orbitals across the molecular structure indicates the most probable sites for electrophilic and nucleophilic attacks. nih.gov

The energy gap (ΔE) between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates a molecule is more reactive and can be easily polarized. nih.gov In studies of analogous benzimidazoles, energy gaps have been found to be around 5 eV, suggesting they are good bioactive materials. nih.gov For instance, a calculated energy gap of 5.2561 eV for a specific benzimidazole derivative points to a stable structure with relatively low reactivity. nih.gov This stability is a desirable property in many pharmaceutical applications.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. These include:

Electronegativity (χ): A measure of an atom's ability to attract shared electrons. It is calculated as χ = -(EHOMO + ELUMO)/2. nih.gov

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO)/2. nih.gov Molecules with a large energy gap are considered "hard," while those with a small gap are "soft". nih.gov

Chemical Softness (σ): The reciprocal of chemical hardness (σ = 1/η), indicating the molecule's polarizability. nih.gov

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the environment. It is calculated as ω = χ² / (2η).

These descriptors provide a quantitative basis for comparing the reactivity of different compounds. For a related benzimidazole compound, calculated values were: electronegativity of 3.2763 eV, chemical hardness of 2.6281 eV, and chemical softness of 0.1902 eV, indicating high stability and low reactivity. nih.gov

Table 1: Calculated Quantum Chemical Descriptors for a Representative 1,2-Disubstituted Benzimidazole Derivative

Descriptor Formula Value (eV) Reference
EHOMO - -5.9043 nih.gov
ELUMO - -0.6482 nih.gov
Energy Gap (ΔE) ELUMO - EHOMO 5.2561 nih.gov
Electronegativity (χ) -(EHOMO + ELUMO)/2 3.2763 nih.gov
Chemical Hardness (η) (ELUMO - EHOMO)/2 2.6281 nih.gov

Note: The data presented is for a representative 1,2-disubstituted benzimidazole and serves as an illustrative example for the types of values obtained for this class of compounds.

Conformational Analysis and Rotational Barriers

The three-dimensional structure of a molecule and its flexibility are key determinants of its biological activity. Conformational analysis explores the different spatial arrangements of atoms that can be interconverted by rotation about single bonds.

In the pyrido[1,2-a]benzimidazole (B3050246) ring system, rotation around certain bonds may be hindered due to steric or electronic effects. Theoretical studies can quantify the energy barriers associated with these rotations. For example, in related systems like N-benzhydrylformamides, DFT calculations have been used to determine the rotational barriers of formyl groups, which were found to be significant. nih.gov While specific studies on the C(6)–N(11) bond in 7,8-Dichloropyrido[1,2-a]benzimidazole are not widely available, research on similar quinone derivatives of pyrido[1,2-a]benzimidazoles has shown that restricted rotation along the C(6)–N(11) axis can occur, particularly when bulky substituents are present. This restricted rotation can lead to the existence of stable conformers or atropisomers, which may exhibit different biological activities.

Investigation of Noncovalent Interactions

Noncovalent interactions are critical in determining the supramolecular architecture, crystal packing, and biological interactions of heterocyclic compounds like this compound. Theoretical investigations provide profound insights into the nature and strength of these forces.

Hydrogen bonds are a predominant noncovalent interaction in nitrogen-containing heterocyclic systems. In the context of the pyridobenzimidazole scaffold, both intra- and intermolecular hydrogen bonds can be computationally characterized. While this compound itself lacks a hydrogen bond donor, its derivatives or its interaction with protic solvents or biological residues makes the study of its hydrogen bond accepting capabilities crucial.

Theoretical studies on related benzimidazole structures reveal that the nitrogen atoms of the imidazole (B134444) ring are primary sites for hydrogen bonding. nih.gov For instance, in phenol-substituted benzimidazoles, strong O—H⋯N hydrogen bonds dictate the formation of molecular chains in the solid state. nih.gov Computational models, often employing Density Functional Theory (DFT), can quantify the strength of these interactions.

In derivatives of pyrido-[1,2-a]benzimidazole-8,9-diones, the presence of an amino substituent can lead to the formation of intramolecular hydrogen bonds. nih.gov However, studies have shown that the conformation without this internal bond (the exo form) can be dominant both in solution and the solid state. nih.gov The formation of complex three-dimensional networks is often driven by multiple intermolecular hydrogen bonds. acs.org Cryogenic ion vibrational spectroscopy combined with theoretical calculations on model phenol-benzimidazole complexes has been used to identify and characterize various H-bond motifs, such as the strong OH−N(3) arrangement and weaker HO−+HN(3) interactions that occur upon protonation. nsf.gov

For this compound, theoretical models would focus on its role as a hydrogen bond acceptor. The lone pair of electrons on the N-5 atom of the pyridine (B92270) ring is a potential acceptor site. DFT calculations can be used to model the geometry and estimate the binding energy of hydrogen-bonded dimers, for example, with water or methanol, to characterize the strength of these potential interactions.

Table 1: Theoretical Data on Hydrogen Bonding in Related Benzimidazole Systems

Interacting SystemH-Bond TypeKey FindingCitation
Phenol-Substituted BenzimidazoleIntermolecular O—H⋯NForms molecular chains parallel to the scirp.org crystal axis. nih.gov
6-Amino-substituted Pyrido-[1,2-a]benzimidazole-dionesIntra- and IntermolecularA balance of forces determines the formation of chiral or achiral crystals; the exo form (no intramolecular H-bond) often dominates. nih.govacs.org
Protonated Phenol-Benzimidazole ComplexesIntermolecular N-H+⋯OProtonation at the benzimidazole group leads to various H-bond motifs, including strong interactions with backbone carbonyls. nsf.gov
2-Aminobenzimidazole DimersIntermolecular N-H⋯NDimer formation is favorable, with calculated H-bond lengths around 2.71 Å. researchgate.net

Modeling of π-π Stacking Interactions

The fused aromatic rings of the this compound core make it highly susceptible to π-π stacking interactions. These forces are fundamental to its solid-state packing and its potential binding within biological targets. Computational modeling is essential for characterizing the geometry and energetics of these interactions.

Studies on related heterocyclic systems, such as imidazopyridines and benzimidazoles, show that molecules are frequently connected through intermolecular π–π stacking. rsc.org In the crystal structures of some 6-amino-substituted pyrido-[1,2-a]benzimidazole-8,9-diones, the heterocyclic planes are held together by π–π stacking interactions, which results in the formation of layered 2D structures. acs.org In some cases, a head-to-tail columnar stacking arrangement is observed. acs.org

The strength and geometry of these stacking interactions can significantly influence the material's properties; for example, tight π-stacking contacts can lead to a decrease in the fluorescence quantum yield. rsc.org Computational methods like DFT, often with dispersion corrections (e.g., DFT-D3), are used to calculate the interaction energies between stacked dimers. Hirshfeld surface analysis is another powerful tool used to elucidate the role of various noncovalent forces, including π-stacking and C–H⋯π interactions, in the formation of solid-state structures. rsc.org The rational design of molecules where supramolecular assembly is controlled by a combination of hydrogen bonding and π-π stacking is a complex but important goal in materials science. acs.org

For this compound, theoretical modeling would explore various stacking conformations (e.g., face-to-face, parallel-displaced) to identify the most energetically favorable arrangement and quantify the interaction energy.

Table 2: Research Findings on π-π Stacking in Related Heterocyclic Systems

Compound ClassInteraction TypeObservationCitation
Pyrido-[1,2-a]benzimidazole-dionesπ–π stackingLeads to the formation of layered motifs (2D structures) and head-to-tail columnar stacking. acs.org
Imidazopyridines & Benzimidazolesπ–π stacking, C–H⋯πDifferent nitrogen positions in the core structure affect crystal stacking. Tight stacking can quench solid-state fluorescence. rsc.org
General Aromatic Systemsπ–π stackingUsed as a driving force for loading drugs into delivery systems like carbon nanotubes and graphene-based nanomaterials. nih.gov

Aromaticity Assessment

The aromaticity of the fused ring system in this compound is a key determinant of its stability, reactivity, and electronic properties. Computational methods provide quantitative measures to assess the aromatic character of each constituent ring.

Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for aromaticity. nih.gov It involves calculating the absolute magnetic shielding at a specific point, typically the geometric center of a ring (NICS(0)) and at a point 1 Å above the ring's plane (NICS(1)). nih.govnih.gov A negative NICS value is indicative of a diatropic ring current, signifying aromatic character, while a positive value suggests a paratropic ring current and anti-aromaticity.

NICS analysis is a powerful tool for molecular design, as aromaticity can have significant implications for biological activity. nih.gov Detailed computational studies have explored the relationship between NICS indices and the strength of the magnetically induced current density. nih.gov Specifically, a strong linear correlation has been found between the NICSπ,zz(1) value (the zz-component of the NICS tensor calculated 1 Å above the ring, considering only the π-orbitals) and the strength of the π-electron bond currents. nih.gov

Table 3: Hypothetical NICS(1) Values for the Rings of this compound

Ring SystemHypothetical NICS(1) (ppm)Implied Character
Imidazole Ring-10.5Aromatic
Benzene (B151609) Ring-11.2Aromatic
Pyridine Ring-9.8Aromatic

Note: These are illustrative values based on typical findings for such fused systems. Negative values denote aromaticity.

The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index that quantifies aromaticity by evaluating the degree of bond length equalization within a ring. nih.govmdpi.com The HOMA index is defined so that it equals 1 for a perfectly aromatic system like benzene and 0 for a hypothetical non-aromatic Kekulé structure with alternating single and double bonds. nih.gov

HOMA is calculated from the optimized geometry of a molecule, typically obtained from DFT calculations. researchgate.net It can be decomposed into components that describe the energetic cost of bond compression/elongation relative to an optimal aromatic bond length. diva-portal.org The index has been parameterized for various types of bonds, including those involving heteroatoms, making it applicable to a wide range of heterocyclic systems. mdpi.com HOMA values have been effectively used to analyze the loss or gain of aromatic character in reactive intermediates compared to their parent molecules. researchgate.net

For this compound, HOMA indices would be calculated for each of the three rings. This would provide a quantitative, geometry-based assessment of their aromatic character, which can be compared with the results from the magnetic-based NICS analysis to build a comprehensive picture of the molecule's electronic structure.

Table 4: Illustrative HOMA Index Values for Fused Heterocycles

Ring SystemTypical HOMA ValueInterpretationCitation
Benzene1.000Reference aromatic system nih.gov
Allylaryl Derivatives0.9816 - 0.9989Significantly aromatic researchgate.net
Cationic IntermediatesLower than parentLoss of aromatic character during reaction researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical/In silico Approaches)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the structural or physicochemical properties of a set of compounds with their biological activities. nih.gov For a novel compound like this compound, in silico QSAR approaches can be used to predict its potential biological activities based on models developed for structurally related compounds.

QSAR studies on various benzimidazole derivatives have successfully identified key molecular descriptors that govern their activity against different biological targets. ijpsr.comnih.gov The process involves calculating a wide range of descriptors for the molecule, which can be categorized as electronic, steric, topological, or lipophilic. nih.govscholars.direct

Electronic Descriptors: Dipole moment, chemical potential (μ), and polarizability (α) have been found to be important for the activity of benzimidazoles against Mycobacterium tuberculosis. scirp.org

Topological/Steric Descriptors: Topological polar surface area (TPSA) and surface area grid (SAG) have been correlated with the antibacterial and antifungal activities of benzimidazole analogues. ijpsr.comnih.gov

Lipophilicity Descriptors: The partition coefficient (logP) is often a critical descriptor governing the activity of benzimidazole derivatives. nih.gov

A theoretical QSAR approach for this compound would involve first optimizing its 3D structure using a method like DFT. Subsequently, a comprehensive set of molecular descriptors would be calculated. These calculated descriptor values could then be input into a previously validated QSAR model for a relevant activity (e.g., antibacterial, antifungal) of benzimidazole or imidazopyridine derivatives to generate a prediction of its potential potency.

Table 5: Key Molecular Descriptor Classes Used in Benzimidazole QSAR Studies

Descriptor CategorySpecific ExamplesRelevance/ActivityCitation
ElectronicDipole Moment (DM), Chemical Potential (μ), Polarizability (α)Antifungal, Antitubercular scirp.orgnih.gov
TopologicalTopological Polar Surface Area (TPSA), Galvez Topological Charge IndicesAntibacterial ijpsr.com
LipophilicityPartition Coefficient (logP)Antifungal nih.gov
Steric / GeometricSurface Area Grid (SAG)Antifungal nih.gov
H-BondingNumber of H-bond acceptorsAntibacterial ijpsr.com

Molecular Docking and Binding Pocket Analysis (Theoretical/In silico Approaches)

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein, to form a stable complex. This prediction is based on scoring functions that estimate the binding affinity, often expressed in terms of binding energy (kcal/mol). A more negative binding energy generally indicates a more favorable and stable interaction.

While direct docking data for this compound is scarce, studies on analogous structures provide a framework for understanding its potential interactions. For instance, various substituted benzimidazole derivatives have been docked into the active sites of diverse protein targets, including enzymes and receptors implicated in cancer, infectious diseases, and inflammation. nih.govresearchgate.netmdpi.comnih.govnih.gov These studies consistently highlight the importance of the benzimidazole core in establishing key interactions within the binding pocket.

Detailed Research Findings from Analogous Systems:

Computational studies on related benzimidazole compounds have revealed several key aspects of their binding modes:

Hydrogen Bonding: The nitrogen atoms within the imidazole ring of the benzimidazole scaffold are frequently involved in forming hydrogen bonds with amino acid residues in the active site of target proteins. These interactions are crucial for anchoring the ligand in the correct orientation. For example, studies on substituted benzimidazoles targeting antitubercular drug targets have shown hydrogen bond formation with residues like Glu199, Gly117, and Glu120. nih.gov

Pi-Stacking and Pi-Cation Interactions: The aromatic nature of the benzimidazole system allows for π-π stacking interactions with aromatic amino acid residues such as tyrosine, phenylalanine, and tryptophan. Additionally, π-cation interactions can occur with positively charged residues like lysine (B10760008) and arginine. nih.gov

Influence of Substituents: The nature and position of substituents on the benzimidazole or pyrido[1,2-a]benzimidazole core play a critical role in modulating binding affinity and selectivity. Electron-withdrawing groups, such as the chloro groups in this compound, can influence the electronic properties of the aromatic system and potentially form specific interactions, such as halogen bonds, with the protein.

Hypothetical Binding Interactions of this compound:

Based on the general principles observed in related compounds, a hypothetical molecular docking scenario for this compound can be postulated. The pyrido[1,2-a]benzimidazole core would likely serve as the primary anchor within a target's binding site. The dichloro substituents at the 7 and 8 positions could potentially engage in specific halogen bonding interactions with electron-donating atoms (e.g., oxygen or nitrogen) on the protein backbone or side chains, thereby enhancing binding affinity. The precise nature of these interactions would, of course, be dependent on the specific topology and amino acid composition of the binding pocket.

To illustrate the type of data generated from such studies, the following tables present hypothetical molecular docking results and binding interactions for this compound with two notional protein targets, Protein A and Protein B.

Table 1: Hypothetical Molecular Docking Scores of this compound

Target ProteinBinding Energy (kcal/mol)Predicted Inhibition Constant (Ki) (nM)
Protein A-8.550
Protein B-7.2200

Table 2: Hypothetical Binding Pocket Interactions of this compound

Target ProteinInteracting ResiduesType of Interaction
Protein AGlu152, Arg198Hydrogen Bond
Phe265, Trp310π-π Stacking
Leu150, Val180Hydrophobic
Thr200Halogen Bond (with Cl at C7)
Protein BAsp88Hydrogen Bond
Tyr121π-π Stacking
Ile90, Pro115Hydrophobic

Molecular Mechanisms of Biological Interactions

Structure-Activity Relationship (SAR) Studies at the Molecular Level

While specific SAR studies on 7,8-Dichloropyrido[1,2-a]benzimidazole are not extensively documented, the influence of substituents on the pyrido[1,2-a]benzimidazole (B3050246) scaffold has been a subject of scientific inquiry.

The nature and position of substituents on the benzimidazole (B57391) ring are critical determinants of biological activity. In the broader class of benzimidazole derivatives, halogenation has been shown to be a key factor in modulating activity. For instance, studies on 5,6-dichloro-1-(isopropylsulfonyl)-2-(2-(pyridin-2-yl)ethyl)-2,3-dihydro-1H-benzimidazole have demonstrated potent antiviral activity. researchgate.net This suggests that the presence and location of chlorine atoms can enhance interactions with specific biological targets.

For the pyrido[1,2-a]benzimidazole series, research has indicated that modifications to the benzimidazole portion of the molecule can have a profound impact on its antimalarial properties. nih.govuct.ac.za The 7,8-dichloro substitution pattern in the target compound introduces strong electron-withdrawing effects, which can alter the pKa of the heterocyclic nitrogen atoms and influence the molecule's ability to form hydrogen bonds and engage in π-π stacking interactions with amino acid residues within a protein's active site.

General findings from related benzimidazole compounds suggest that:

Electron-donating vs. Electron-withdrawing groups: The electronic nature of substituents on the benzene (B151609) ring of the benzimidazole scaffold significantly impacts activity. While some studies on antimalarial benzimidazoles suggest a preference for electron-donating groups, the pronounced effects of halogenation in other contexts indicate that electron-withdrawing groups like chlorine can also confer potent activity, likely through different binding modes. nih.gov

Positional Isomerism: The specific placement of the chloro groups at the 7 and 8 positions is crucial. This substitution pattern is distinct from the more commonly studied 5,6-dichloro derivatives and would create a unique electrostatic potential surface on the molecule, leading to different target selectivity and binding affinities compared to other dichlorinated isomers.

The introduction of two chlorine atoms at the 7 and 8 positions of the pyrido[1,2-a]benzimidazole core is anticipated to modulate several key molecular properties to optimize binding with biological targets:

Lipophilicity: The chloro groups increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and access intracellular targets. This is a critical factor for activity against intracellular pathogens like Plasmodium falciparum.

Enzymatic and Protein Target Modulation Mechanisms

Based on the activities of related benzimidazole and pyrido[1,2-a]benzimidazole compounds, this compound is predicted to modulate several key enzymatic pathways.

A primary mechanism of action for many antimalarial drugs containing a benzimidazole scaffold is the inhibition of hemozoin formation. nih.govnih.gov During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline form called hemozoin.

It is hypothesized that this compound, like other similar heterocyclic compounds, can interfere with this process. The planar aromatic system of the pyrido[1,2-a]benzimidazole core can stack with the porphyrin ring of heme, preventing its incorporation into the growing hemozoin crystal. The 7,8-dichloro substituents would likely enhance the affinity of this interaction through favorable electronic and steric effects. However, it is noteworthy that in a study of other pyrido[1,2-a]benzimidazoles, a direct correlation between antischistosomal activity and β-hematin inhibition was not observed, suggesting that other mechanisms of action may also be at play. nih.govresearchgate.net

Table 1: Representative β-Hematin Inhibition for Related Benzimidazole Scaffolds

Compound Class Representative Compound Target IC50 (µM)
Pyrido[1,2-a]benzimidazoles Lead Compound 11 S. mansoni β-Hematin 52

This table presents data from related compounds to illustrate the potential activity of the benzimidazole scaffold and is not direct data for this compound.

Human dipeptidyl peptidase III (hDPP III) is a zinc-dependent metalloprotease implicated in pain and inflammatory processes. nih.gov Benzimidazole derivatives have been identified as potential inhibitors of dipeptidyl peptidases. nih.gov While research has more commonly focused on DPP-4, the fundamental benzimidazole scaffold has the structural features necessary to interact with the active site of this enzyme family.

The proposed mechanism of interaction would involve the nitrogen atoms of the imidazole (B134444) ring coordinating with the zinc ion in the active site of hDPP III, or forming hydrogen bonds with key amino acid residues. The 7,8-dichloro substituents would play a role in orienting the molecule within the binding pocket and could form additional interactions, thereby influencing the inhibitory potency. The increased lipophilicity from the chloro groups could also facilitate access to the enzyme.

Non-steroidal anti-inflammatory drugs (NSAIDs) often exert their effects through the inhibition of cyclooxygenase (COX) enzymes. stanford.edu The inducible isoform, COX-2, is a key target for anti-inflammatory therapies. Various heterocyclic compounds, including benzimidazole derivatives, have been investigated as COX-2 inhibitors. nih.govplantarchives.orgrsc.org

Selective COX-2 inhibitors typically possess a diaryl heterocyclic structure. The pyrido[1,2-a]benzimidazole core of the title compound fits this general profile. It is plausible that this compound could bind within the hydrophobic channel of the COX-2 active site. The dichlorinated ring system could occupy a hydrophobic side pocket, a feature that often confers selectivity for COX-2 over COX-1. The nitrogen atoms could form crucial hydrogen bonds with residues such as Arg513 and Tyr355 at the apex of the active site, which is a common interaction for many COX-2 inhibitors.

Table 2: Representative COX-2 Inhibition for Related Heterocyclic Compounds

Compound Class Representative Compound Target IC50 (µM) Selectivity Index (COX-1/COX-2)
1,4-Benzoxazine Derivatives Compound 3e COX-2 0.57 242.4

This table presents data from related compounds to illustrate the potential for COX-2 inhibition by heterocyclic systems and is not direct data for this compound.

DNA Interaction Mechanisms

The planar, electron-rich heterocyclic structure of pyrido[1,2-a]benzimidazoles is well-suited for interaction with DNA, a primary target for many chemotherapeutic agents. The mechanisms of this interaction are generally centered on non-covalent binding within the DNA grooves or interference with enzymes that maintain DNA topology.

Minor Groove Binding Characteristics

Benzimidazole-containing compounds are a well-established class of molecules that bind to the minor groove of DNA. nih.gov These crescent-shaped molecules fit snugly into the narrower groove, showing a strong preference for adenine- and thymine-rich (AT-rich) sequences. nih.govnih.gov The binding is stabilized by a combination of van der Waals forces, electrostatic interactions, and hydrogen bonds between the compound and the floor of the DNA groove.

The affinity and specificity for AT sequences arise because the minor groove in these regions is narrower compared to guanine- and cytosine-rich (GC-rich) areas. nih.gov The presence of an amino group on the guanine (B1146940) base in the minor groove of GC regions creates a steric hindrance that prevents deep penetration of the binding agent. nih.gov For the broader class of bis-benzimidazoles, this binding is known to be strong, with association constants in the range of 10⁷ M⁻¹, and is often driven by favorable enthalpy changes. nih.govnih.gov The introduction of specific substituents, such as the dichloro groups in this compound, can further modulate the binding affinity and sequence specificity by altering the electronic and steric profile of the molecule.

Interactions with DNA Topoisomerases

DNA topoisomerases are essential enzymes that regulate the topological state of DNA during replication, transcription, and recombination. They are critical targets for anticancer and antimicrobial drugs. Certain benzimidazole derivatives have been identified as potent inhibitors of both eukaryotic DNA topoisomerase I and topoisomerase II. nih.gov

These inhibitors can act as "topoisomerase poisons," which stabilize the transient covalent complex formed between the enzyme and the DNA strand. nih.gov This trapping of the enzyme-DNA complex leads to the accumulation of single- or double-strand breaks in the DNA, which ultimately triggers apoptosis or cell death. For instance, studies on various benzoxazole (B165842) and benzimidazole derivatives have shown that compounds like 2-phenoxymethylbenzimidazole can inhibit topoisomerase I more effectively than the reference drug camptothecin, while others exhibit significant topoisomerase II inhibition, sometimes surpassing the potency of etoposide. nih.gov This dual-targeting capability is an attractive feature for developing broad-spectrum therapeutic agents. nih.gov

Redox Activity and Biochemical Relevance

The capacity of a molecule to participate in oxidation-reduction (redox) reactions is fundamental to its biochemical and pharmacological effects. This often involves specific functional groups capable of accepting or donating electrons.

Role of Quinone Moieties in Electron Transfer Processes

Quinone moieties are key players in biological electron transfer chains, such as those in mitochondrial respiration and photosynthesis. rsc.orgnih.gov They function as mobile electron carriers, shuttling electrons (and protons) between large, membrane-embedded protein complexes. rsc.org This process relies on the ability of the quinone ring to exist in three different oxidation states: the fully oxidized quinone, a one-electron reduced semiquinone radical, and a two-electron reduced hydroquinone.

Relevance of Redox Properties in Biological Systems

While the pyrido[1,2-a]benzimidazole scaffold does not inherently contain a quinone moiety, the heterocyclic system can possess redox activity. Studies on various pyrido[1,2-a]benzimidazole derivatives have demonstrated significant antioxidative properties, including free-radical scavenging activity and reducing power. researchgate.netbohrium.com This activity is influenced by the substitution pattern on the aromatic rings. bohrium.com

The ability to participate in redox reactions is biochemically crucial. It can lead to the generation of reactive oxygen species (ROS), which can induce oxidative stress and damage cellular components, a mechanism exploited in some anticancer and antimicrobial therapies. Conversely, the ability to scavenge free radicals provides a protective, antioxidant effect. In biological systems, redox status is a master regulator of metabolism, influencing everything from enzyme activity to gene expression. nih.govnih.gov The redox properties of a compound like this compound are therefore central to its potential biological effects, bridging its chemical nature with cellular metabolic and signaling pathways. nih.gov

Mechanistic Basis of Action in Pathogenic Systems

The benzimidazole scaffold is the foundation for a wide range of drugs used to treat infections caused by parasites, bacteria, and fungi. nih.govnih.gov

Parasitic Systems

Derivatives of the parent pyrido[1,2-a]benzimidazole and related pyrimido[1,2-a]benzimidazoles have demonstrated significant antiparasitic activity against pathogens such as Leishmania major, Toxoplasma gondii, and Schistosoma mansoni. researchgate.netnih.govnih.govmdpi.com One proposed mechanism of action, particularly in the blood-feeding Schistosoma parasite, is the inhibition of hemozoin formation. nih.gov The parasite digests hemoglobin, releasing toxic heme, which it detoxifies by crystallizing it into hemozoin (β-hematin). Inhibition of this process leads to heme-induced toxicity and parasite death. However, studies have shown no direct correlation between β-hematin inhibition and antischistosomal activity for some pyrido[1,2-a]benzimidazoles, suggesting that other cellular targets are involved. nih.gov For other parasites, the mechanism likely involves the classical benzimidazole mode of action: binding to β-tubulin and disrupting microtubule formation, which is vital for cell division, motility, and nutrient uptake. nih.govrsc.org

Bacterial Systems

The benzimidazole nucleus is a common feature in many compounds with antibacterial properties. mdpi.comnih.govmdpi.comwjbphs.com The mechanism can be multifaceted, but often involves the inhibition of essential cellular processes. As discussed, inhibition of DNA gyrase and topoisomerases is a key antibacterial strategy. nih.govnih.gov Other potential targets include enzymes involved in bacterial cell wall synthesis or folate synthesis. Structure-activity relationship studies on various benzimidazole derivatives have shown that the presence of electron-withdrawing groups, such as the chloro-substituents in this compound, can enhance antimicrobial activity. nih.govnih.gov

Fungal Systems

Benzimidazole fungicides are widely used in agriculture. apsnet.org Their primary mechanism of action is the disruption of microtubule assembly by binding to the β-tubulin subunit. nih.govwur.nl This action is highly specific to fungal tubulin and prevents the polymerization of tubulin dimers into microtubules, thereby arresting mitosis at metaphase. nih.gov This leads to a cessation of cell division and growth. More recently, novel pyridobenzimidazole derivatives have been identified that exhibit potent antifungal activity through a different mechanism: the inhibition of β-1,6-glucan synthesis. nih.gov Since β-1,6-glucan is an essential component of the fungal cell wall, its inhibition compromises cell wall integrity, leading to cell lysis and death. This provides an alternative mechanism to overcome resistance to traditional tubulin-binding fungicides. nih.gov

Interactive Data Table: Activity of Related Benzimidazole Derivatives

The following table summarizes the observed biological activities for various derivatives belonging to the broader benzimidazole and pyrido[1,2-a]benzimidazole class, highlighting the versatility of this chemical scaffold.

Compound ClassPathogen/TargetObserved ActivityReference
Pyrimido[1,2-a]benzimidazolesLeishmania majorHighly active against promastigotes and amastigotes. researchgate.netnih.govsemanticscholar.org
Pyrimido[1,2-a]benzimidazolesToxoplasma gondiiSelective activity against tachyzoites. researchgate.netnih.govsemanticscholar.org
Pyrido[1,2-a]benzimidazolesSchistosoma mansoni>60% mortality of adult worms in vitro. nih.gov
Benzimidazole-pyrazole hybridsStaphylococcus aureusHigh antimicrobial activity. mdpi.com
Benzimidazole-pyrazole hybridsEscherichia coliGood antibacterial activity. mdpi.com
Pyridobenzimidazole derivativesAspergillus nigerPotent fungicidal activity. derpharmachemica.com
Pyridobenzimidazole derivativesFungal β-1,6-glucan synthesisPotent inhibition, leading to antifungal effect. nih.gov
Benzimidazole derivativesDNA Topoisomerase I/IIPotent inhibition, exceeding reference drugs in some cases. nih.gov

Molecular Mechanisms of Antimalarial Action

The emergence and spread of drug-resistant strains of Plasmodium falciparum necessitate the discovery of new antimalarial agents with novel mechanisms of action. uct.ac.za Pyrido[1,2-a]benzimidazoles (PBIs) have been identified as a promising class of antimalarial compounds with potent activity against both drug-sensitive and resistant parasite strains. acs.orgnih.gov

The primary proposed mechanism of antimalarial action for PBIs is the suppression of heme detoxification. acs.orgnih.govnih.govmmv.org During the intraerythrocytic stage of its life cycle, the malaria parasite digests hemoglobin within its digestive vacuole, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes the heme into an inert crystalline substance called hemozoin. PBIs are thought to interfere with this process, leading to an accumulation of toxic heme that damages parasite membranes and other cellular components, ultimately causing cell death. nih.govmmv.orgnih.gov

Studies have shown that PBIs exhibit a high rate of uptake into parasite cells, which is a key factor in their potent parasiticidal effects. acs.orgnih.gov Unlike chloroquine (B1663885) and other 4-aminoquinolines, the cellular uptake mechanism of PBIs does not appear to be solely based on an ion-trap mechanism, despite sharing some structural similarities. acs.orgnih.gov The intrinsic fluorescence of some PBI derivatives has been utilized in confocal microscopy studies to observe their selective accumulation within the parasite's digestive vacuole and lipid bodies. nih.gov

While a direct correlation between in vitro hemozoin inhibition and whole-cell activity is not always strong, suggesting other potential mechanisms may be at play, the inhibition of hemozoin formation is considered a significant contributor to the antimalarial activity of this class of compounds. nih.govmiguelprudencio.com Furthermore, certain PBI derivatives have demonstrated activity against multiple life cycle stages of the parasite, including the liver and gametocyte stages, which is a desirable characteristic for a potential preclinical candidate. nih.govmmv.orgup.ac.za

Table 1: Antimalarial Activity of Representative Pyrido[1,2-a]benzimidazole Derivatives This table is interactive. You can sort and filter the data.

Compound P. falciparum Strain IC50 (nM) Activity Stage Proposed Mechanism Reference
PBI Derivative 1 NF54 (sensitive) Low nM Asexual, Late-stage gametocytes Hemozoin inhibition nih.gov
PBI Derivative 1 K1 (resistant) Low nM Asexual Hemozoin inhibition nih.gov
PBI Derivative with Mannich Base Chloroquine-sensitive Potent Asexual Active metabolites nih.gov
PBI Derivative with Mannich Base Multidrug-resistant Potent Asexual Active metabolites nih.gov
PBI.105 Asexual, Late-stage gametocytes 697.1 (male gametes) Transmission-blocking Not specified up.ac.za
PBI.120 Asexual, Late-stage gametocytes - Transmission-blocking Not specified up.ac.za

Mechanisms of Antitubercular Action

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. nih.gov Pyrido[1,2-a]benzimidazole derivatives have emerged as a novel chemotype with potent bactericidal activity against both drug-susceptible and drug-resistant M. tuberculosis strains. nih.govnih.gov

The precise molecular target of antitubercular PBIs is still under investigation, but a leading hypothesis points towards the inhibition of cell wall biosynthesis. nih.gov Specifically, some pyrido[1,2-a]benzimidazoles are thought to inhibit the biosynthesis of β-1,6-glucan, a key component of the mycobacterial cell wall. nih.gov This suggests that a mycobacterial orthologue of the fungal β-1,6-glucan synthases could be the target for these compounds. nih.gov

The activity of these compounds against resistant strains suggests a novel mechanism of action, different from that of most commonly used anti-TB drugs. nih.gov For example, certain derivatives maintain their potent activity against MDR-TB and XDR-TB strains, underscoring their potential for development into new anti-TB drugs. nih.govnih.gov The structural features of these compounds, such as the presence of a hydrophobic pocket in the target binding site, appear to be important for their potent antimycobacterial activity. nih.gov

Molecular Basis of Antineoplastic Activity

Benzimidazole and its fused heterocyclic derivatives, including pyrido[1,2-a]benzimidazoles, are of significant interest in oncology due to their structural similarity to purine (B94841) bases, allowing them to interact with the machinery of cell proliferation and survival. researchgate.netnih.govnih.gov

The antineoplastic activity of this class of compounds is often multifactorial. One of the key mechanisms identified for structurally related pyrimido[1,2-a]benzimidazoles is the inhibition of protein kinases. nih.gov For instance, certain derivatives have been shown to significantly inhibit BMX kinase, a non-receptor tyrosine kinase involved in cell survival and proliferation pathways. nih.gov Inhibition of such kinases can disrupt signaling cascades that are crucial for the growth and survival of cancer cells, leading to cell cycle arrest and apoptosis. nih.gov The induction of apoptosis is further evidenced by the activation of caspases 3/7 and changes in the levels of proteins associated with cell death, such as PARP-1 and Mcl-1. nih.gov

Furthermore, some dihalo-pyrido[1,2-a]benzimidazole-diones, which are structurally related to this compound, have demonstrated potent cytotoxicity against human cancer cell lines. researchgate.net The cytotoxic properties of some pyrrolo[1,2-a]benzimidazole derivatives have been linked to their ability to reductively alkylate DNA, a mechanism favored by the electron-deficient nature of the benzimidazole ring. nih.gov This interaction with DNA can lead to strand breaks and inhibition of replication and transcription, ultimately triggering cell death.

Table 2: Cytotoxic Activity of Representative Pyrido[1,2-a]benzimidazole and Related Derivatives This table is interactive. You can sort and filter the data.

Compound/Derivative Cell Line Activity Measurement Reference
Pyrimido[1,2-a]benzimidazole (B3050247) 5h Leukemia Sub-micromolar GI50 nih.gov
Pyrimido[1,2-a]benzimidazole 5e-h Leukemia (HL60, MOLM-13, MV4-11, etc.) Single-digit micromolar GI50 nih.gov
7,8-dihalopyrido[1,2-a]benzimidazole-6,9-dione Human skin fibroblast (GM00637) Nanomolar range IC50 researchgate.net
1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole-6,9-dione Human skin fibroblast (GM00637) Highly potent IC50 researchgate.net
Benzimidazole derivative se-182 HepG2 (Liver carcinoma) 15.58 µM IC50 jksus.org
Benzimidazole derivative se-182 A549 (Lung carcinoma) 15.80 µg/mL IC50 jksus.org

Mechanisms of Anti-inflammatory Action

The benzimidazole scaffold is present in various compounds with anti-inflammatory properties. nih.govscientists.uz The mechanism of anti-inflammatory action for benzimidazole-based compounds is often attributed to their ability to inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2). nih.gov These enzymes are responsible for the biosynthesis of prostaglandins, which are potent inflammatory mediators.

Mechanistic Aspects of Other Reported Biological Activities

Beyond the aforementioned activities, the pyrido[1,2-a]benzimidazole scaffold has been explored for other therapeutic applications, including antiviral and antifungal activities. nih.govscientists.uzresearchgate.net

Fluorinated derivatives of pyrido[1,2-a]benzimidazoles have been synthesized and screened for their antiviral activity, particularly against ortho-poxviruses. researchgate.netscilit.com The introduction of fluorine atoms can significantly alter the electronic and metabolic properties of the molecule, potentially enhancing its interaction with viral targets. The structural similarity of the benzimidazole core to purine nucleosides suggests that these compounds might act as inhibitors of viral nucleic acid synthesis or other essential viral enzymes. nih.gov

Some indole-based pyrido[1,2-a]benzimidazole derivatives have also been evaluated for their in vitro antimicrobial activity against various Gram-positive and Gram-negative bacteria and fungi, demonstrating the broad-spectrum potential of this chemical class. nih.gov

Organic Electrode Materials in Energy Storage Systems

The search for sustainable and high-performance energy storage solutions has led to increased interest in organic electrode materials. Their advantages include structural diversity, light weight, and the use of abundant elements.

Aqueous electrolyte batteries are gaining traction as a safer and more cost-effective alternative to traditional lithium-ion batteries that use flammable organic electrolytes. nih.gov Vanadium-based materials have been explored as potential cathodes for these batteries. nih.gov While direct research on this compound as a primary cathode material is still developing, the broader class of benzimidazole derivatives is being investigated for their potential in energy storage applications. The redox activity of the benzimidazole core is a key feature that could be harnessed for charge storage.

Luminescent and Photoactive Materials

The unique electronic structure of this compound gives rise to interesting photophysical properties, making it a candidate for applications in luminescent and photoactive materials.

While specific studies on the fluorescent properties of this compound are not widely documented, the broader family of benzimidazole derivatives is well-known for its fluorescent characteristics. These compounds often exhibit strong fluorescence, with the emission properties being tunable by modifying their chemical structure. This makes them valuable as fluorescent dyes in various applications, including biological imaging and materials science.

The development of chemosensors for the detection of specific ions and molecules is a critical area of research. Benzimidazole-based compounds have been successfully utilized in the design of chemosensors. For instance, a novel Schiff base chemosensor derived from benzimidazole has demonstrated a strong and rapid "turn-on" fluorescence response to zinc ions (Zn²⁺) in an ethanol-water medium. nih.gov This sensing mechanism is based on the chelation-enhanced fluorescence effect. nih.gov The binding constant for the complex was determined to be 7.99 × 10⁴ M⁻¹, with a detection limit of 0.148 µM. nih.gov The optimal pH range for this fluorescent enhancement was found to be between 6 and 7. nih.gov The practical applicability of such sensors has been demonstrated by successfully determining Zn²⁺ concentrations in real water samples. nih.gov This highlights the potential of the benzimidazole scaffold, and by extension this compound, in the development of highly sensitive and selective chemosensors.

Supramolecular Chemistry and Crystal Engineering

The planar structure and the presence of heteroatoms in this compound make it an excellent building block in the fields of supramolecular chemistry and crystal engineering. These disciplines focus on the design and synthesis of complex, highly organized structures through non-covalent interactions such as hydrogen bonding, π-π stacking, and halogen bonding. The specific arrangement of nitrogen and chlorine atoms in the molecule provides multiple sites for these interactions, allowing for the construction of well-defined one-, two-, and three-dimensional architectures. These supramolecular assemblies can exhibit novel properties and functions, with potential applications in areas like gas storage, catalysis, and molecular recognition.

Potential Advanced Applications in Materials Science and Electrochemistry

Design of Ordered Molecular Solids through Noncovalent Interactions

Detailed research findings on analogous compounds reveal that the crystal packing is often dominated by a combination of hydrogen bonds, halogen bonds, and π-π stacking interactions. For instance, studies on derivatives of pyrido- and pyrimido[1,2-a]benzimidazole-8,9-diones demonstrate that the presence of electron-withdrawing groups can lead to the formation of H-bonded dimers and π-π stacking in the solid state. nih.govresearchgate.net

The supramolecular assembly of these molecules can be further influenced by the introduction of various functional groups. Research on 6-amino-substituted pyrido- and pyrimido-[1,2-a]benzimidazole-8,9-diones has shown that intramolecular hydrogen bonds can compete with and influence the intermolecular interactions that guide crystal formation. nih.gov The planarity of the pyrido[1,2-a]benzimidazole (B3050246) scaffold facilitates π-π stacking interactions, which are crucial for charge transport in organic semiconductor applications. The stacking arrangement, whether face-to-face or offset, is directed by the electronic nature of the substituents and the presence of other competing noncovalent forces.

The expected noncovalent interactions for 7,8-Dichloropyrido[1,2-a]benzimidazole, based on the analysis of related compounds, are summarized in the table below.

Interaction TypePotential Role in Crystal Packing of this compound
Hydrogen Bonding Formation of dimers or chains through C—H···N or other potential hydrogen bond donors and acceptors.
Halogen Bonding Directional interactions involving the chlorine atoms (Cl···N, Cl···O, or Cl···π) contributing to a defined supramolecular architecture.
π-π Stacking Stacking of the aromatic pyrido[1,2-a]benzimidazole cores, influencing electronic properties.
van der Waals Forces General attractive forces contributing to the overall cohesive energy of the crystal.

The deliberate manipulation of these noncovalent interactions through synthetic modification of the pyrido[1,2-a]benzimidazole scaffold offers a pathway to new materials with tailored solid-state structures and, consequently, desired physical and chemical properties for advanced applications.

Future Directions and Emerging Research Paradigms

Rational Design Principles for Novel Pyrido[1,2-a]benzimidazole (B3050246) Derivatives

The future design of novel derivatives based on the 7,8-Dichloropyrido[1,2-a]benzimidazole core will likely be guided by established principles that have proven successful for the broader pyrido[1,2-a]benzimidazole class. These principles focus on strategic structural modifications to enhance desired properties, such as therapeutic efficacy or material performance.

One key principle is molecular hybridization , which involves conjugating the pyrido[1,2-a]benzimidazole scaffold with other known pharmacophores to create hybrid molecules with potentially synergistic or novel biological activities. mdpi.com For instance, linking the 7,8-dichloro core to fragments with known alkylating abilities could be a strategy to develop new anticancer agents. hilarispublisher.com Another approach involves the targeted substitution at various positions on the heterocyclic core to modulate activity and selectivity. Structure-activity relationship (SAR) studies on related compounds have shown that modifications to moieties attached to the scaffold can lead to significant improvements in potency and reduction in toxicity. nih.gov For example, introducing different substituted benzyl (B1604629) groups or other heterocyclic rings could explore hydrophobic pockets in target enzymes. nih.gov

Furthermore, the design of derivatives as fluorescent probes and chemosensors is a promising direction. researchgate.netjraic.com The inherent photophysical properties of the conjugated planar structure of pyrido[1,2-a]benzimidazoles can be fine-tuned by introducing specific functional groups. researchgate.netnih.gov The electron-withdrawing nature of the chlorine atoms in this compound could be exploited to create materials with unique optical and electronic properties for applications in optoelectronics. nih.gov

Table 1: Rational Design Strategies for Pyrido[1,2-a]benzimidazole Derivatives

Design PrincipleObjectiveExample from Related ScaffoldsPotential Application for 7,8-Dichloro Derivative
Molecular HybridizationAchieve synergistic effects or novel bioactivityConjugation with other heterocyclic rings (pyrazoles, pyrimidines) to enhance anticancer activity. mdpi.comhilarispublisher.comDevelopment of multi-target agents for complex diseases.
Structure-Activity Relationship (SAR) Guided SubstitutionImprove potency, selectivity, and pharmacokinetic profileModification of benzyl moiety led to improved anti-tuberculosis activity and lower toxicity. nih.govOptimization of lead compounds for drug discovery programs.
Fluorophore DevelopmentCreate fluorescent probes and materialsIntroduction of CN and CF3 groups led to promising fluorescent properties. researchgate.netUse in bio-imaging, chemosensors, and optoelectronics. jraic.com

Exploration of Diverse Chemical Reactivity and Functionalization

A critical area of future research will be the comprehensive exploration of the chemical reactivity of the this compound nucleus. Understanding its reactivity is fundamental to synthesizing a diverse library of derivatives for screening and application.

Future studies will likely focus on the functionalization of the heterocyclic core through various organic reactions. Electrophilic aromatic substitution, for example, is a key pathway for introducing new functional groups. Studies on related pyrido[1,2-a]benzimidazoles have investigated reactions like nitration, where the position of substitution is directed by existing groups. jraic.com For the 7,8-dichloro derivative, the electronic influence of the two chlorine atoms will be a crucial factor in determining the regioselectivity of such reactions. Research has shown that the electronic nature of substituents can significantly direct the outcome of these transformations. jraic.com

Another promising avenue is the use of modern cross-coupling reactions to introduce carbon-carbon and carbon-heteroatom bonds, which would vastly expand the accessible chemical space. Furthermore, multicomponent reactions (MCRs) offer an efficient strategy for constructing complex molecular architectures from simple starting materials in a single step, a technique that has been successfully applied to synthesize related pyrimido[1,2-a]benzimidazoles. nih.govresearchgate.net The development of novel synthetic methods, including metal-free and environmentally benign approaches, will also be a priority. rsc.org For instance, procedures using molecular oxygen as a green oxidant have been developed for forming the core scaffold. rsc.org

Table 2: Potential Functionalization Reactions for the this compound Scaffold

Reaction TypeTypical ReagentsPotential Site of FunctionalizationReference Reaction on Parent Scaffold
Electrophilic NitrationKNO3/H2SO4Positions on the pyridine (B92270) or benzimidazole (B57391) ring, influenced by directing effects of Cl atoms.Nitration of N-(pyrido[1,2-a]benzimidazol-7-yl)propionamide occurred at the 8-position. jraic.com
AcylationPropionic AnhydrideOn existing amino groups or potentially on the heterocyclic core.Acylation of amino-substituted pyrido[1,2-a]benzimidazoles. jraic.com
Multicomponent ReactionsAldehydes, malononitrile, 2-aminobenzimidazoleConstruction of fused ring systems onto the core.One-pot, three-component synthesis of pyrimido[1,2-a]benzimidazole (B3050247) derivatives. researchgate.net
Cyclocondensationβ-keto esters, isoflavonesAnnulation to form new fused rings.Reaction of 2-aminobenzimidazoles with various bifunctional reagents to build the pyrimidine (B1678525) ring. nih.gov

Integration of Advanced Computational Methods for Predictive Design

The integration of computational chemistry is set to become a cornerstone of research into this compound derivatives. In silico methods provide powerful tools for predicting molecular properties, understanding interaction mechanisms, and rationalizing experimental observations, thereby accelerating the design-synthesis-testing cycle.

Molecular docking simulations will be instrumental in identifying potential biological targets and elucidating the binding modes of newly designed derivatives. mdpi.com Such studies can predict how the 7,8-dichloro substitution pattern influences binding affinity and selectivity, guiding the synthesis of more potent and specific modulators. For example, docking has been used to understand the binding of benzimidazole derivatives to the enzyme Pin1, a target in breast cancer. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational tool. By developing mathematical models that correlate structural features with biological activity, QSAR can predict the potency of unsynthesized compounds. mdpi.com This allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources. Such models have been successfully developed for other benzimidazole derivatives to predict their inhibitory activity against enzymes like human dipeptidyl peptidase III. mdpi.com Quantum-chemical calculations can also provide deep insights into the electronic structure, reactivity, and spectral properties of the molecules, complementing experimental findings. nih.gov

Development of New Methodologies for Specific Molecular Target Modulation

A significant future direction will be the development of derivatives of this compound designed to modulate specific molecular targets with high precision. This involves moving beyond broad-spectrum activity towards the creation of highly selective chemical probes and therapeutic leads.

The pyrido[1,2-a]benzimidazole scaffold has already been identified as a promising chemotype in the search for novel drugs against parasitic diseases like schistosomiasis. nih.gov Future work could adapt this scaffold, incorporating the 7,8-dichloro substitution, to target specific enzymes or proteins essential for pathogen survival. Similarly, the known anticancer properties of benzimidazoles provide a strong rationale for developing 7,8-dichloro derivatives as inhibitors of specific cancer-related targets, such as kinases or proteins involved in cell cycle regulation. mdpi.comresearchgate.net

An exciting and sophisticated application is the development of tracers for Positron Emission Tomography (PET). The synthesis of a PET tracer based on a related pyrimido[1,2-a]benzimidazole for the detection of Alzheimer's disease highlights the potential of this class of compounds in molecular imaging. nih.gov Future research could explore the synthesis of radiolabeled this compound derivatives for imaging specific targets in the body, aiding in disease diagnosis and monitoring.

Interdisciplinary Research at the Interface of Synthetic, Structural, and Mechanistic Chemistry

Progress in understanding and utilizing this compound will heavily rely on interdisciplinary collaboration. The synergy between synthetic, structural, and mechanistic chemistry will be essential for unlocking the full potential of this compound class.

Synthetic chemistry will provide the foundation by developing efficient and versatile routes to the core structure and its derivatives. rsc.orgresearchgate.net This includes both traditional and modern methodologies, from metal-catalyzed cross-couplings to green, metal-free alternatives. rsc.orgresearchgate.net

Structural chemistry will be crucial for the unambiguous characterization of the synthesized molecules. Techniques such as X-ray crystallography and advanced Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for determining the precise three-dimensional structure and confirming the regiochemistry of reactions. mdpi.comresearchgate.net This structural information is vital for understanding structure-activity relationships and for validating computational models.

Mechanistic chemistry will aim to unravel the pathways of key chemical transformations and biological interactions. jraic.com Understanding reaction mechanisms allows for the optimization of synthetic conditions and the rational design of new reactions. Investigating the mechanism of action at a molecular level is fundamental to developing effective and safe therapeutic agents. The combined insights from these interconnected disciplines will drive innovation and pave the way for new applications of this compound and its derivatives.

Q & A

Q. What are the common synthetic routes for 7,8-Dichloropyrido[1,2-a]benzimidazole?

  • Methodological Answer : Synthesis typically involves multicomponent reactions (MCRs) or cyclization strategies. Key approaches include:
  • Microwave-mediated synthesis : Utilizes guanidine hydrochloride (GuHCl) as a green organocatalyst with aryl aldehydes and ketones under solvent-free conditions, achieving high yields (85–92%) and scalability .
  • White LED irradiation : Employs spiky magnetic nanocatalysts (e.g., Fe₃O₄@SiO₂-Spiky NPs) for one-pot synthesis at room temperature, offering recyclability (up to 5 cycles) and high selectivity .
  • Metal-free conditions : Uses molecular oxygen as an oxidizer with 2-aminopyridines and cyclohexanones via dehydrogenative aromatization, avoiding toxic metals .
  • Alkyne-based MCRs : Copper(I)-catalyzed reactions of benzimidazoles, aldehydes, and alkynoic acids to yield disubstituted derivatives .

Q. How do reaction conditions (solvent, base, oxidant) affect the yield of this compound derivatives?

  • Methodological Answer : Systematic optimization is critical. For example:
  • In DMSO with DBN (1.5 equiv.) and MnO₂ (15.0 equiv.), yields reach 71% for dihydropyridino derivatives, while THF with DABCO results in no reaction .
  • Base strength impacts reactivity: Stronger bases (e.g., t-BuOK) may reduce yields due to side reactions, whereas milder bases (e.g., DBN) improve efficiency .

Advanced Research Questions

Q. How can regioselectivity challenges in halogenation reactions of this compound be addressed?

  • Methodological Answer : Regioselectivity in electrophilic substitutions (e.g., bromination/chlorination) is governed by orbital control. Quantum chemical calculations (e.g., frontier molecular orbital analysis) predict preferential halogenation at the 8th position over the 6th due to higher electron density, aligning with experimental outcomes (80–85% 8-Hal products) .

Q. What computational methods predict regioselectivity in electrophilic substitutions of polyhalogenated derivatives?

  • Methodological Answer : Density Functional Theory (DFT) simulations and Natural Bond Orbital (NBO) analysis map electron density distribution. For 9-chloropyrido[1,2-a]benzimidazole, Fukui indices identify reactive sites, while Hirshfeld surface analysis validates intermolecular interactions influencing selectivity .

Q. How can catalyst systems be optimized for recyclability and efficiency in large-scale synthesis?

  • Methodological Answer :
  • Magnetic nanocatalysts : Surface functionalization (e.g., SiO₂ coating) enhances stability and magnetic recovery, reducing leaching (<5% per cycle) .
  • Organocatalysts : GuHCl’s thermal stability under microwave conditions allows reuse without significant activity loss (<3% yield drop after 3 cycles) .

Q. How to resolve discrepancies in biological activity data across structurally similar derivatives?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) studies : Compare substituent effects (e.g., electron-withdrawing Cl vs. Me groups) on intraocular pressure modulation (Table 3, ).
  • Kinase profiling : For anticancer derivatives (e.g., 2,4-diaryl-pyrimido[1,2-a]benzimidazoles), assess selectivity against kinases like BMX and AKT using in vitro inhibition assays .

Q. What structural features govern fluorescence properties in pyrido/benzimidazole derivatives?

  • Methodological Answer : Fluorescence arises from π-π* transitions and intermolecular interactions. Crystallographic studies show that C–H⋯N and π-stacking in imidazo[1,2-a]pyridines enhance quantum yields (Φ = 0.42–0.68), while substituent electronegativity modulates emission wavelengths .

Q. Can this compound derivatives be applied in environmental sensing?

  • Methodological Answer : Pyrimido[1,2-a]benzimidazole derivatives (e.g., P1H) act as CO₂ chemosensors. In basic media, carbamate formation with CO₂ induces fluorescence quenching (limit of detection = 0.1 ppm), validated via UV-Vis and NMR titration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.